Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester

Vue d'ensemble

Description

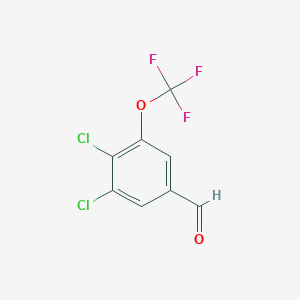

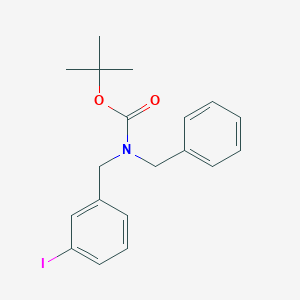

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is a chemical compound with the following properties:

- Empirical Formula : C₁₂H₁₆INO₂

- Molecular Weight : 333.17 g/mol

- CAS Number : 263351-43-5

- SMILES String : O=C(OC©©C)NCC1=CC=CC(I)=C1

Please note that this compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers. Analytical data for this specific product is not available, and buyers are responsible for confirming its identity and purity1.

Synthesis Analysis

Unfortunately, detailed synthesis information for Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is not readily accessible in the provided sources. Further investigation into specialized chemical literature may yield more insights.

Molecular Structure Analysis

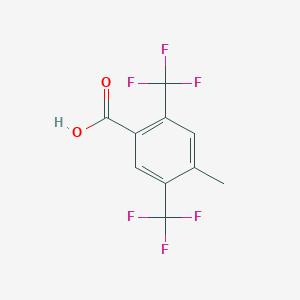

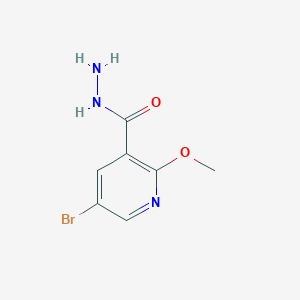

The molecular structure of Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester consists of a carbamate group (carbamic acid ester) attached to a benzyl moiety, which in turn bears an iodine atom. The tert-butyl ester group provides stability and solubility.

Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly documented, it likely participates in typical carbamate reactions, such as hydrolysis, amidation, and esterification.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Melting Point : Not specified

- Solubility : Soluble in organic solvents

- Stability : Stable under standard conditions

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester and similar compounds are frequently used in chemical synthesis and reactions. For instance, tert-butyl esters, like the one , are synthesized using reactions involving isobutene and protective groups, which are then selectively cleaved via transesterification (Uray & Lindner, 1988).

- The molecule is also involved in deprotection reactions. Aqueous phosphoric acid, for example, is effective in deprotecting tert-butyl carbamates and esters under mild conditions. This process is crucial for synthesizing various compounds while preserving their stereochemical integrity (Li et al., 2006).

Application in Organic Synthesis

- In organic synthesis, benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester derivatives are used for asymmetric synthesis. They facilitate the formation of compounds like anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, which are important in the synthesis of biologically active molecules (Bunnage et al., 2003).

- Another application is in the synthesis of amines and succinimides, as well as in the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, which are important for pharmaceutical research (Garcia et al., 2006).

Chemical Reactions and Transformations

- The molecule is involved in various chemical reactions such as exchange reactions with carboxylic acid anhydrides, forming carboxylic acid benzyl esters. This reaction is significant in the synthesis of various pharmaceutical compounds (Nikiforov et al., 1989).

- It also plays a role in reactions leading to the fragmentation of certain carbenes, important in the field of organic chemistry for understanding reaction mechanisms and synthesis (Merkley & Warkentin, 2000).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal.

Orientations Futures

Future studies could focus on:

- Synthetic Optimization : Develop efficient synthetic routes.

- Biological Activity : Investigate potential applications in drug discovery or other fields.

- Structural Modifications : Explore derivatives for enhanced properties.

Propriétés

IUPAC Name |

tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNXLHIYRDHKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.